

Analysis of DEHP Plasticizer in Medical Devices: Application Note and Protocol

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Compound of Interest

Compound Name: DEHP (Standard)

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Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a commonly used plasticizer in polyvinyl chloride (PVC) based medical devices to enhance their flexibility.[1] However, DEHP is not covalently bound to the PVC polymer and can leach out into solutions that come into contact with the plastic, such as intravenous fluids and blood.[1][2] Concerns over potential adverse health effects, including reproductive toxicity, have led to increased scrutiny and regulation of DEHP in medical devices. [3][4] This application note provides a detailed protocol for the analytical determination of DEHP in plastic medical devices using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and robust method for this purpose.

Experimental Protocols

This section details the methodology for the extraction and quantification of DEHP from plastic medical devices. It is crucial to use glassware and pre-cleaned utensils to avoid phthalate contamination from other plastic sources.

Materials and Reagents

- DEHP standard (analytical grade)
- n-Hexane (HPLC or GC grade)

- Ethanol (HPLC or GC grade)
- Dichloromethane (pesticide grade)
- Acetone (pesticide grade)
- Deuterated DEHP (DEHP-d4) or other suitable internal standard
- Glassware (volumetric flasks, pipettes, vials, syringes) – thoroughly cleaned by rinsing with water, followed by acetone and hexane.
- Analytical balance
- Ultrasonic bath
- Vortex mixer
- Centrifuge
- GC-MS system

Sample Preparation

- Cut the plastic medical device into small, uniform pieces (e.g., 5 mm x 5 mm).
- Accurately weigh approximately 0.1 g of the plastic pieces into a clean glass vial.

Extraction of DEHP

Two primary extraction methods are presented: solvent extraction for determining the total DEHP content and migration analysis to assess leaching into a simulant.

This method determines the total amount of DEHP present in the plastic material.

- Add 5 mL of n-hexane to the vial containing the weighed plastic pieces.
- For enhanced extraction, sonicate the sample for 1 hour.

- Alternatively, the standard Soxhlet extraction method can be employed, which is a semi-continuous technique for extracting additives from polymers.
- After extraction, carefully transfer the solvent to a clean glass vial.
- If necessary, filter the extract to remove any particulate matter.
- Spike the extract with a known concentration of an internal standard (e.g., DEHP-d4) to improve quantification accuracy.

This method evaluates the amount of DEHP that leaches from the device under conditions simulating clinical use.

- Submerge the prepared plastic samples in a known volume of a relevant simulant in a glass vial. The choice of simulant depends on the intended use of the medical device (e.g., ethanol/water mixture for blood contact, saline, or dextrose solutions).
- Incubate the samples under controlled conditions of temperature and time that reflect or accelerate the actual usage conditions.
- After the specified incubation period, carefully remove the plastic samples.
- The simulant containing the leached DEHP is then subjected to liquid-liquid extraction. Add an equal volume of an extraction solvent mixture (e.g., ethyl acetate/n-hexane 50:50, v/v).
- Vigorously shake the mixture to ensure efficient extraction of DEHP into the organic phase.
- Allow the layers to separate and carefully collect the organic layer containing the DEHP.
- Spike the extract with a known concentration of an internal standard.

Analytical Quantification using GC-MS

Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique for quantifying DEHP.

- Instrument Setup:

- GC Column: A non-polar capillary column, such as a 5%-phenyl/95%-dimethylpolysiloxane column (30m x 0.25mm i.d. x 0.25µm film thickness), is suitable for separating DEHP.
- Injection Mode: Splitless injection is recommended for trace analysis.
- Injector Temperature: A high injector temperature (e.g., 320 °C) helps to efficiently vaporize DEHP and prevent absorption in the injector.
- Oven Temperature Program: A temperature gradient is used to separate DEHP from other components. An example program starts at a lower temperature and ramps up to a final temperature.
- MS Detector: The mass spectrometer should be operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. The quantification ion for DEHP is typically m/z 149.
- Calibration:
 - Prepare a series of DEHP standard solutions of known concentrations in n-hexane, ranging from 0.1 to 200 µg/mL.
 - Spike each standard with the same concentration of the internal standard.
 - Inject the standards into the GC-MS system and generate a calibration curve by plotting the ratio of the DEHP peak area to the internal standard peak area against the DEHP concentration.
- Sample Analysis:
 - Inject an aliquot (e.g., 1 µL) of the prepared sample extract into the GC-MS system.
 - Identify and quantify DEHP based on its retention time and the characteristic m/z 149 ion.
 - Calculate the concentration of DEHP in the sample using the calibration curve.

Data Presentation

The following tables summarize key quantitative data related to DEHP analysis.

Table 1: GC-MS Method Validation Parameters for DEHP Quantification

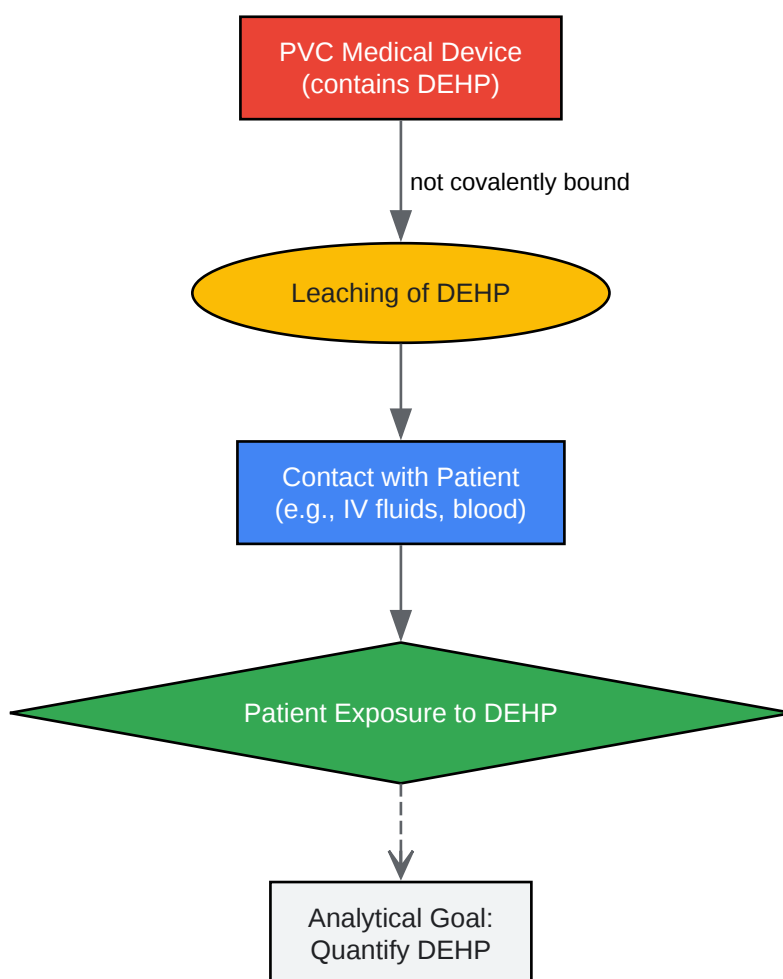
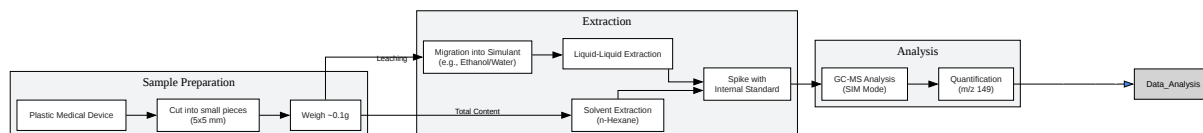
Parameter	Value	Reference
Analytical Technique	Gas Chromatography-Mass Spectrometry (GC-MS)	
Detection Mode	Selective Ion Monitoring (SIM)	
Quantification Ion (m/z)	149	
Linear Range	0.1 - 200 µg/mL	
Correlation Coefficient (r ²)	> 0.999	
Recovery (Ethanol/Water)	89.6 - 101.5%	
Recovery (Whole Blood)	91.0 - 98.9%	

Table 2: Reported DEHP Levels in Various Medical Devices

Medical Device	DEHP Concentration/Leaching	Reference
PVC Medical Devices (general)	24.5 - 29% by weight	
IV Fluid Bags (PL146 Plastic)	3260 µg leached	
Disposable Plastic Syringes	41.3 µg leached	
EVA IV Fluid Bags (labeled DEHP-free)	11.0 - 17.1 µg leached	
Neonatal Expiratory Filter Set	up to 54,600 µg leached	
Respiratory Support and Filter	Median: 6560 µg leached	

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for DEHP analysis.



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